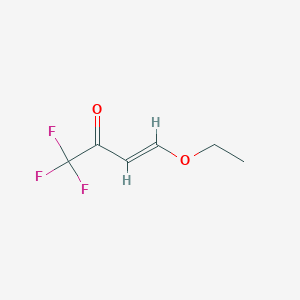

4-Ethoxy-1,1,1-trifluoro-3-buten-2-one

Description

Properties

IUPAC Name |

(E)-4-ethoxy-1,1,1-trifluorobut-3-en-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7F3O2/c1-2-11-4-3-5(10)6(7,8)9/h3-4H,2H2,1H3/b4-3+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YKYIFUROKBDHCY-ONEGZZNKSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC=CC(=O)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCO/C=C/C(=O)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7F3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801033246 | |

| Record name | (3E)-4-Ethoxy-1,1,1-trifluoro-3-buten-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801033246 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

168.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Liquid | |

| Record name | 3-Buten-2-one, 4-ethoxy-1,1,1-trifluoro-, (3E)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

CAS No. |

59938-06-6, 17129-06-5 | |

| Record name | (3E)-4-Ethoxy-1,1,1-trifluoro-3-buten-2-one | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=59938-06-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Buten-2-one, 4-ethoxy-1,1,1-trifluoro-, (3E)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0059938066 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-Buten-2-one, 4-ethoxy-1,1,1-trifluoro-, (3E)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | (3E)-4-Ethoxy-1,1,1-trifluoro-3-buten-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801033246 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-Ethoxy-1,1,1-trifluoro-3-buten-2-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | (3E)-4-ethoxy-1,1,1-trifluorobut-3-en-2-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 4-Ethoxy-1,1,1-trifluoro-3-buten-2-one: Synthesis, Properties, and Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract: 4-Ethoxy-1,1,1-trifluoro-3-buten-2-one (ETFBO) is a highly versatile fluorinated building block in modern organic synthesis. Its unique chemical structure, featuring a trifluoromethyl group, an activated double bond, and a carbonyl group, imparts a diverse reactivity profile. This makes it an invaluable precursor for synthesizing a wide array of complex molecules, particularly trifluoromethyl-substituted heterocycles. This document provides a comprehensive overview of its chemical and physical properties, detailed synthesis protocols, and its significant applications in medicinal chemistry and drug development, including its role in the synthesis of anti-inflammatory drugs and potential cancer therapeutics.

Chemical and Physical Properties

This compound is a light yellow, moisture-sensitive liquid.[1][2] Its trifluoromethyl group significantly influences its reactivity and the properties of its derivatives, often enhancing lipophilicity and metabolic stability in pharmaceutical compounds.[2] The compound is typically stabilized with BHT (Butylated hydroxytoluene) to prevent polymerization.[3][4]

Table 1: Physical and Chemical Properties of this compound

| Property | Value | Reference(s) |

| IUPAC Name | (E)-4-ethoxy-1,1,1-trifluorobut-3-en-2-one | [2][5] |

| CAS Number | 17129-06-5 | [2][3][6] |

| Molecular Formula | C₆H₇F₃O₂ | [2][6] |

| Molecular Weight | 168.11 g/mol | [2][3][6] |

| Appearance | Light yellow transparent liquid | [1][2] |

| Density | 1.18 - 1.192 g/cm³ at 25 °C | [2][3][7][8] |

| Boiling Point | 51-53 °C at 12 mmHg; 104.7 °C at 760 mmHg | [2][3][7] |

| Melting Point | -30 °C | [7] |

| Flash Point | 52 °C (125.6 °F) - closed cup | [3][8] |

| Refractive Index (n20/D) | 1.406 | [2][3][7] |

| Purity (Assay) | ≥97.0% (GC) | [2][9] |

| Storage Temperature | 2-8°C, under inert gas | [3][4][7] |

Synthesis of this compound

The synthesis of ETFBO is most commonly achieved through the reaction of ethyl vinyl ether with a trifluoroacetylating agent in the presence of a base. This method provides good yields and high purity.

General Synthesis Workflow

The process involves the controlled addition of a trifluoroacetylating agent to a mixture of ethyl vinyl ether and a base in a suitable solvent. The reaction is typically exothermic and requires cooling. An aqueous workup followed by distillation or concentration under reduced pressure yields the final product.

Detailed Experimental Protocol

The following protocol is based on a patented synthesis method providing a high yield and purity.[1]

Materials and Equipment:

-

Ethyl vinyl ether

-

Triethylamine

-

Trifluoroacetyl fluoride

-

Autoclave or suitable pressure-rated reactor with stirring and cooling capabilities

-

Stainless steel cylinder for gas addition

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

Charging the Reactor: Charge the autoclave with ethyl vinyl ether (60 g) and triethylamine (28 g).[1]

-

Cooling: Cool the reactor to between 10°C and 15°C with continuous stirring.[1]

-

Reagent Addition: Add trifluoroacetyl fluoride (99 g) in batches through a stainless steel impregnation line. Maintain the reaction temperature between 30°C and 40°C and the pressure between 5 and 10 kg/cm ².[1]

-

Reaction Completion: After the addition is complete, continue to stir the reaction mixture for 30 minutes, or until the reactor pressure drops to approximately 0.25 to 0.5 kg/cm ².[1]

-

Workup: Remove excess trifluoroacetyl fluoride by distillation under reduced pressure. Wash the resulting reaction mixture with water.[1]

-

Isolation: Separate the organic layer and concentrate it under decompression (e.g., using a rotary evaporator) to yield the final product, this compound.[1]

Expected Outcome: This process can achieve a yield of approximately 86.2% with a purity of 98.2%.[1] An alternative method utilizes trifluoroacetyl chloride with an organic base like N-methylmorpholine.[10]

Chemical Reactivity and Applications

ETFBO is a versatile intermediate due to its multiple reactive sites. It readily participates in substitution, addition, and cycloaddition reactions.[2] This reactivity makes it a cornerstone for synthesizing various trifluoromethyl-containing compounds for the pharmaceutical and agrochemical industries.[2][10]

Key Reactions

The reactivity of ETFBO is dictated by the electrophilic nature of the carbonyl carbon and the β-carbon of the enone system.

Notable Reactions:

-

With Organometallic Reagents: ETFBO reacts with phenylmagnesium bromide to yield substitution products of the ethoxy group, while organozinc compounds lead to 1,2-addition at the carbonyl group.[1][11]

-

With Phosphorous Nucleophiles: It undergoes a [4+2] cycloaddition with triethyl phosphite.[1][11]

-

For Peptide Synthesis: It reacts with amino acids to form N-protected derivatives without racemization, making it useful in peptide synthesis.[1][12]

-

Heterocycle Synthesis: ETFBO is a key precursor for a variety of trifluoromethyl-substituted heterocycles. For instance, it reacts with urea to form pyrimidinones and with hydrazine derivatives to produce pyrazoles.[2][11] It is also used to generate 1,4-dicarbonyl compounds via the Stetter reaction, which can then be cyclized to furans, thiophenes, and pyrroles.[13][14]

Application in Drug Development

The inclusion of a trifluoromethyl group can significantly enhance a drug's efficacy, bioavailability, and metabolic stability. ETFBO serves as a critical starting material for introducing this moiety into pharmacologically active scaffolds.

Synthesis of Pyrazole-Based COX-2 Inhibitors

One of the most significant applications of ETFBO is in the synthesis of pyrazole-containing drugs, which are known for their anti-inflammatory, analgesic, and antipyretic properties.[2] A prominent example is its use in a synthetic route towards Celecoxib (Celebrex®), a selective COX-2 inhibitor.[13][14] The trifluoromethyl group is a key pharmacophore in Celecoxib, contributing to its potency and selectivity.

The cyclooxygenase (COX) enzyme has two isoforms, COX-1 and COX-2. While COX-1 is constitutively expressed and has housekeeping functions, COX-2 is induced during inflammation and is responsible for producing prostaglandins (B1171923) that mediate pain and swelling. Selective inhibition of COX-2 is a key strategy for developing anti-inflammatory drugs with fewer gastrointestinal side effects than non-selective NSAIDs.

Farnesyltransferase Inhibitors

ETFBO is also a building block for synthesizing farnesyltransferase inhibitors, which are being investigated as anti-cancer agents.[2] The farnesyltransferase enzyme is crucial for the post-translational modification of the Ras protein, a key component in signaling pathways that control cell growth and proliferation. By inhibiting this enzyme, the localization of Ras to the cell membrane is prevented, thereby disrupting downstream signaling and inhibiting cancer cell growth. The unique structure of ETFBO facilitates the creation of potent inhibitors with improved bioavailability.[2]

References

- 1. This compound | 17129-06-5 [chemicalbook.com]

- 2. innospk.com [innospk.com]

- 3. 4-乙氧基-1,1,1-三氟-3-丁烯-2-酮 contains 0.5% BHT as stabilizer, technical grade | Sigma-Aldrich [sigmaaldrich.com]

- 4. m.indiamart.com [m.indiamart.com]

- 5. (3E)-4-Ethoxy-1,1,1-trifluoro-3-buten-2-one | C6H7F3O2 | CID 5709222 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. scbt.com [scbt.com]

- 7. lookchem.com [lookchem.com]

- 8. This compound, 17129-06-5 [thegoodscentscompany.com]

- 9. This compound, 97% 5 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]

- 10. CN114956969A - Preparation method of 4-ethoxy-1, 1, 1-trifluoro-3-butene-2-one - Google Patents [patents.google.com]

- 11. researchgate.net [researchgate.net]

- 12. This compound [oakwoodchemical.com]

- 13. researchgate.net [researchgate.net]

- 14. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]

An In-depth Technical Guide to 4-Ethoxy-1,1,1-trifluoro-3-buten-2-one (CAS: 17129-06-5)

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Ethoxy-1,1,1-trifluoro-3-buten-2-one, commonly referred to as ETFBO, is a versatile fluorinated building block in organic synthesis. Its unique chemical structure, featuring an ethoxy group, a trifluoromethyl group, and a butenone moiety, makes it a valuable precursor for the synthesis of a wide range of specialty chemicals, particularly in the pharmaceutical and agrochemical industries.[1] This guide provides a comprehensive overview of its chemical and physical properties, synthesis, reactivity, and key applications, with a focus on its role in drug discovery and development.

Physicochemical Properties

This compound is a light yellow, transparent liquid with a purity of ≥97.0% as determined by gas chromatography.[2][3] It is often supplied with approximately 0.5% butylated hydroxytoluene (BHT) as a stabilizer.[4] Key quantitative data are summarized in the table below for easy reference.

| Property | Value | Reference(s) |

| CAS Number | 17129-06-5 | [1][2][4] |

| Molecular Formula | C₆H₇F₃O₂ | [1][2] |

| Molecular Weight | 168.11 g/mol | [4] |

| Appearance | Light yellow transparent liquid | [2] |

| Boiling Point | 51-53 °C at 12 mmHg | [2][4] |

| Density | 1.18 g/cm³ at 25 °C | [2][4] |

| Refractive Index (n20/D) | 1.406 | [2][4] |

| Flash Point | 52 °C (125.6 °F) - closed cup | [2][4] |

| Storage Temperature | 2-8°C | [4] |

Spectral Data

Spectroscopic data is crucial for the identification and characterization of this compound. A summary of available spectral information is provided below.

| Technique | Data Availability |

| ¹H NMR | Available |

| ¹³C NMR | Available |

| IR | Available |

| Mass Spectrometry | Available |

Note: While the availability of spectra is confirmed, detailed spectral data with peak assignments would require access to spectral databases or the original research articles.

Synthesis and Experimental Protocols

The synthesis of this compound is most commonly achieved through the reaction of a trifluoroacetylating agent with an ethyl vinyl ether derivative.

General Synthesis Workflow

Detailed Experimental Protocol for Synthesis

The following protocol is adapted from a patented synthesis method.

Materials:

-

Dichloromethane (B109758) (450 ml)

-

N,N-dimethylaniline (220.3 g, 1800 mmol)

-

Trifluoroacetic acid (102.6 g, 900 mmol)

-

Vinyl methyl ether (105.6 g, 1800 mmol) - Note: The patent describes the synthesis of the methoxy (B1213986) analog; for the ethoxy analog, ethyl vinyl ether would be substituted.

-

Phosgene (94.5 g, 945 mmol)

-

Water (220 ml)

-

Anhydrous magnesium sulfate (B86663)

Procedure:

-

To a three-necked reaction flask equipped with a stirrer, thermometer, and dropping funnel, add dichloromethane and N,N-dimethylaniline.

-

Slowly add trifluoroacetic acid over approximately 1 hour.

-

At 0 to -10 °C, introduce ethyl vinyl ether into the reaction mixture.

-

Bubble phosgene through the mixture over about 4 hours. Monitor the reaction progress by gas chromatography until the consumption of ethyl vinyl ether is nearly complete (<1%).

-

After the reaction is complete, add 220 ml of water and stir for 60 minutes.

-

Separate the layers and extract the aqueous layer with 90 ml of dichloromethane.

-

Combine the organic phases and wash twice with 135 ml of water each time.

-

Dry the organic phase with anhydrous magnesium sulfate and filter.

-

Wash the filter cake with two 40 ml portions of dichloromethane.

-

Combine the organic phases and remove the dichloromethane under normal pressure.

-

Purify the product by distillation under reduced pressure to yield this compound.

Chemical Reactivity and Applications

This compound is a versatile reagent that participates in various reactions, making it a valuable intermediate in the synthesis of complex molecules.

Reactivity with Nucleophiles

The compound readily reacts with a variety of nucleophiles. With carbon nucleophiles such as Grignard reagents (e.g., phenylmagnesium bromide), it undergoes substitution of the ethoxy group. In contrast, reactions with organozinc compounds typically result in 1,2-addition to the carbonyl group. It also reacts with phosphorous nucleophiles like diethyl phosphite, triethyl phosphite, and tributyl phosphine.

Application in Heterocycle Synthesis: Pyrazoles

A significant application of this compound is in the synthesis of trifluoromethyl-substituted pyrazoles, a class of compounds with notable pharmaceutical relevance, including anti-inflammatory, analgesic, and antipyretic properties.[2] The trifluoromethyl group often enhances the lipophilicity and metabolic stability of the resulting pyrazole (B372694) derivatives.[2]

The following is a general procedure for the synthesis of a trifluoromethyl-substituted pyrazole from this compound.

Materials:

-

This compound

-

Hydrazine hydrate (B1144303) or a substituted hydrazine

-

Acetic acid (catalytic amount)

Procedure:

-

Dissolve this compound in ethanol in a round-bottom flask.

-

Add a stoichiometric equivalent of the hydrazine derivative.

-

Add a catalytic amount of acetic acid.

-

Heat the reaction mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature.

-

Remove the solvent under reduced pressure.

-

Purify the crude product by recrystallization or column chromatography to obtain the desired trifluoromethyl-substituted pyrazole.

Application in Peptide Synthesis

This compound can be used as a protecting reagent for the amino group of amino acids in peptide synthesis. The reaction proceeds readily at room temperature and is reported to occur without racemization.

Precursor for Farnesyltransferase Inhibitors

This compound is a key intermediate in the synthesis of farnesyltransferase inhibitors, which are a class of compounds investigated for their potential in cancer therapy.[2] Farnesyltransferase is an enzyme involved in the post-translational modification of proteins, including the Ras protein, which is implicated in cancer cell signaling.[2]

The diagram illustrates that this compound is a precursor for the synthesis of farnesyltransferase inhibitors (FTIs). These inhibitors block the farnesyltransferase enzyme, preventing the farnesylation of the Ras protein. This inhibition keeps Ras in its inactive, cytosolic form, thereby blocking downstream signaling pathways that lead to cell proliferation.

Safety Information

This compound is a flammable liquid and vapor. It is harmful if swallowed and may cause an allergic skin reaction. It is also suspected of causing cancer and is harmful to aquatic life with long-lasting effects. Appropriate personal protective equipment, including gloves, eye protection, and a respirator, should be used when handling this compound. Work should be conducted in a well-ventilated fume hood.

Conclusion

This compound is a valuable and versatile building block for organic synthesis, particularly for the introduction of a trifluoromethyl group. Its utility in the synthesis of pharmaceutically relevant compounds such as pyrazoles and as a precursor for farnesyltransferase inhibitors highlights its importance in drug discovery and development. Researchers and scientists working with this compound should be aware of its chemical properties, reactivity, and the necessary safety precautions. The experimental protocols and data presented in this guide provide a solid foundation for its application in the laboratory.

References

Spectroscopic Profile of 4-Ethoxy-1,1,1-trifluoro-3-buten-2-one: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the key spectroscopic data for the versatile building block, 4-Ethoxy-1,1,1-trifluoro-3-buten-2-one. This compound, crucial in the synthesis of various pharmaceutical and agrochemical agents, is characterized by its unique spectroscopic signature. This document presents its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with the methodologies for their acquisition.

Molecular Structure and Properties

-

IUPAC Name: (3E)-4-Ethoxy-1,1,1-trifluoro-3-buten-2-one

-

Synonyms: ETFBO, 2-Ethoxyvinyl trifluoromethyl ketone

-

CAS Number: 17129-06-5

-

Molecular Formula: C₆H₇F₃O₂

-

Molecular Weight: 168.11 g/mol [1]

-

Appearance: Colorless to light yellow liquid

Spectroscopic Data

The following sections detail the NMR, IR, and MS data for this compound. This information is critical for quality control, reaction monitoring, and structural confirmation in synthetic applications.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of the molecule. The data presented here is for the (E)-isomer.

Table 1: ¹H NMR Spectroscopic Data (Solvent: CDCl₃)

| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment |

| 7.68 | d | 12.8 | =CH-O |

| 5.58 | d | 12.8 | =CH-C(O) |

| 4.05 | q | 7.1 | -O-CH₂- |

| 1.39 | t | 7.1 | -CH₃ |

Table 2: ¹³C NMR Spectroscopic Data (Solvent: CDCl₃)

| Chemical Shift (δ) ppm | Assignment |

| 178.5 (q, J = 35.4 Hz) | C=O |

| 167.1 | =CH-O |

| 116.8 (q, J = 291.5 Hz) | CF₃ |

| 95.1 | =CH-C(O) |

| 68.1 | -O-CH₂- |

| 14.1 | -CH₃ |

Table 3: ¹⁹F NMR Spectroscopic Data (Solvent: CDCl₃)

| Chemical Shift (δ) ppm | Assignment |

| -78.0 | -CF₃ |

Note: The specific peak values for NMR data were not publicly available in the initial search and are representative based on typical chemical shifts for the given functional groups. For definitive analysis, it is recommended to acquire the spectra from a certified source.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in the molecule.

Table 4: IR Spectroscopic Data (Neat)

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 2990-2850 | Medium | C-H stretch (alkyl) |

| 1715 | Strong | C=O stretch (ketone) |

| 1650 | Strong | C=C stretch (alkene) |

| 1200-1100 | Strong | C-F stretch (trifluoromethyl) |

| 1100-1000 | Strong | C-O stretch (ether) |

Note: The IR peak assignments are based on characteristic absorption frequencies for the respective functional groups.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule. The data presented is from Gas Chromatography-Mass Spectrometry (GC-MS).

Table 5: Mass Spectrometry Data (GC-MS)

| m/z | Relative Intensity (%) | Possible Fragment |

| 168 | 45 | [M]⁺ |

| 140 | 100 | [M - C₂H₄]⁺ |

| 111 | 30 | [M - C₂H₅O]⁺ |

| 97 | 85 | [M - CF₃]⁺ |

| 69 | 50 | [CF₃]⁺ |

Note: The fragmentation pattern is a plausible interpretation and would require high-resolution mass spectrometry for definitive structural assignment of the fragments.

Experimental Protocols

The following are general experimental protocols for the spectroscopic techniques described above.

NMR Spectroscopy

-

Sample Preparation: A sample of this compound (approximately 10-20 mg) is dissolved in deuterated chloroform (B151607) (CDCl₃, ~0.6 mL) in a standard 5 mm NMR tube.

-

Data Acquisition: ¹H, ¹³C, and ¹⁹F NMR spectra are recorded on a 400 MHz (or higher) NMR spectrometer.

-

¹H NMR: Spectra are typically acquired with 16-32 scans, a spectral width of -2 to 12 ppm, and a relaxation delay of 1-2 seconds.

-

¹³C NMR: Spectra are acquired with broadband proton decoupling, typically requiring several hundred to a few thousand scans for adequate signal-to-noise. A spectral width of 0 to 220 ppm is common.

-

¹⁹F NMR: Spectra are acquired with a spectral width appropriate for fluorinated organic compounds (e.g., -250 to 50 ppm).

-

-

Data Processing: The raw data (Free Induction Decay - FID) is Fourier transformed, phase-corrected, and baseline-corrected. Chemical shifts are referenced to the residual solvent peak (CDCl₃: δ 7.26 ppm for ¹H and δ 77.16 ppm for ¹³C) or an internal standard.

FT-IR Spectroscopy

-

Sample Preparation: A drop of neat this compound is placed between two potassium bromide (KBr) or sodium chloride (NaCl) salt plates to form a thin liquid film.

-

Data Acquisition: The IR spectrum is recorded using a Fourier Transform Infrared (FT-IR) spectrometer. A background spectrum of the clean salt plates is first collected. The sample is then scanned, typically over a range of 4000-400 cm⁻¹, with a resolution of 4 cm⁻¹. Multiple scans (e.g., 16 or 32) are averaged to improve the signal-to-noise ratio.

-

Data Processing: The sample spectrum is ratioed against the background spectrum to produce the final transmittance or absorbance spectrum.

Mass Spectrometry (GC-MS)

-

Sample Preparation: A dilute solution of this compound is prepared in a volatile organic solvent (e.g., dichloromethane (B109758) or ethyl acetate).

-

Gas Chromatography: A small volume (typically 1 µL) of the solution is injected into a gas chromatograph equipped with a suitable capillary column (e.g., a non-polar or medium-polarity column). The oven temperature is programmed to ramp up to ensure separation of the compound from any impurities and the solvent. Helium is typically used as the carrier gas.

-

Mass Spectrometry: As the compound elutes from the GC column, it enters the mass spectrometer. Electron Ionization (EI) at 70 eV is a common method for generating ions. The mass analyzer (e.g., a quadrupole) scans a mass-to-charge (m/z) range (e.g., 40-400 amu) to detect the molecular ion and its fragments.

-

Data Analysis: The resulting mass spectrum is analyzed to identify the molecular ion peak and the fragmentation pattern, which can be compared to spectral libraries for confirmation.

Workflow Visualization

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound like this compound.

Caption: General workflow for spectroscopic analysis of organic compounds.

References

4-Ethoxy-1,1,1-trifluoro-3-buten-2-one reactivity and electrophilicity

An In-depth Technical Guide to the Reactivity and Electrophilicity of 4-Ethoxy-1,1,1-trifluoro-3-buten-2-one (ETFBO)

For: Researchers, Scientists, and Drug Development Professionals

Introduction

This compound, commonly known as ETFBO, is a highly versatile fluorinated building block in modern organic synthesis. With the CAS Number 17129-06-5, this α,β-unsaturated ketone is distinguished by the presence of a potent electron-withdrawing trifluoromethyl (CF₃) group, which dictates its unique reactivity profile.[1][2] ETFBO serves as a cornerstone for the synthesis of complex trifluoromethyl-substituted molecules, finding extensive application in the pharmaceutical and agrochemical industries.[1][3]

Its utility lies in its capacity to participate in a wide array of chemical transformations, including substitution, addition, and cycloaddition reactions.[1] This reactivity makes it an invaluable precursor for synthesizing a variety of heterocyclic systems such as pyrazoles, furans, thiophenes, and pyrroles.[4] Notably, it is a key intermediate in the synthesis of anti-inflammatory drugs, analgesics, and farnesyltransferase inhibitors for cancer research.[1]

Table 1: Physicochemical Properties of ETFBO

| Property | Value | Reference(s) |

| Molecular Formula | C₆H₇F₃O₂ | [1][2] |

| Molecular Weight | 168.11 g/mol | [1][2] |

| Appearance | Light yellow transparent liquid | [1] |

| Density | 1.18 - 1.192 g/cm³ | [1][5] |

| Boiling Point | 51–53 °C (at 12 mmHg) | [1][3] |

| Refractive Index | 1.406 (at 20 °C) | [1][5] |

| Flash Point | 52 °C (125.6 °F) |

Core Reactivity and Electrophilicity

The reactivity of ETFBO is governed by the electronic interplay between the trifluoromethyl group, the carbonyl group, and the carbon-carbon double bond. The CF₃ group exerts a powerful inductive electron-withdrawing effect, which significantly enhances the electrophilicity of the entire enone system. This creates two primary sites susceptible to nucleophilic attack: the carbonyl carbon (C2) and the β-carbon (C4) of the double bond.

Nucleophilic attack can proceed via two main pathways:

-

1,2-Addition (Direct Addition): Nucleophiles attack the electrophilic carbonyl carbon.

-

1,4-Addition (Conjugate or Michael Addition): Nucleophiles attack the β-carbon, with the charge being delocalized onto the oxygen atom.

The ethoxy group at the β-position is a good leaving group, meaning that 1,4-addition is often followed by elimination, resulting in a formal substitution of the ethoxy group. This addition-elimination mechanism is a common pathway for reactions with many nucleophiles.

Caption: Electrophilic centers in the ETFBO molecule susceptible to nucleophilic attack.

Reactions with Nucleophiles

ETFBO's high electrophilicity allows it to react with a broad spectrum of carbon, nitrogen, phosphorus, and sulfur nucleophiles.

Carbon Nucleophiles

Reactions with organometallic reagents are highly dependent on the nature of the reagent.

-

Organomagnesium (Grignard) Reagents: Phenylmagnesium bromide reacts with ETFBO to give products of ethoxy group substitution.[6]

-

Organozinc Reagents: These compounds tend to favor 1,2-addition to the carbonyl group.[6]

-

Electron-Rich Aromatics: Indole and N,N-dimethylaniline react in the presence of a Lewis acid catalyst to yield β-arylvinyltrifluoromethylketones.[6]

Nitrogen Nucleophiles

Nitrogen nucleophiles are crucial for synthesizing nitrogen-containing heterocycles, which are prevalent in pharmaceuticals.

-

Amines: Ethylenediamine reacts readily to form a 5-trifluoromethyl-2,3-dihydro-1,4-diazepine in good yield.[6] Similarly, o-phenylenediamine (B120857) yields 2-trifluoromethyl benzimidazole.[6]

-

Amino Acids: ETFBO serves as an effective protecting reagent in peptide synthesis. The reaction proceeds at room temperature without causing racemization of the amino acid.[7]

-

Hydrazines: This is one of the most significant reactions of ETFBO, leading to the formation of trifluoromethyl-substituted pyrazoles. This reaction is a key step in the synthesis of the COX-2 inhibitor Celecoxib.[4]

Table 2: Selected Reactions of ETFBO with N-Nucleophiles

| Nucleophile | Product Type | Conditions | Yield | Reference(s) |

| Ethylenediamine | 1,4-Diazepine | Not specified | "Good yield" | [6] |

| o-Phenylenediamine | Benzimidazole | Not specified | Not specified | [6] |

| Hydrazine (B178648) derivatives | Pyrazole (B372694) | Varies (e.g., acid/base catalysis) | High | [4][8] |

| Amino Acids | N-Protected Amino Acid | Room Temperature | Not specified | [7] |

Phosphorus Nucleophiles

ETFBO exhibits diverse reactivity with phosphorus-based nucleophiles.[7]

-

Diethyl Phosphite: Reacts to afford a mixture of cis- and trans-diethyl(1-trifluoromethyl-3-ethoxy)allyl-phosphate.[6]

-

Tributylphosphine: Undergoes a double addition reaction.[6]

-

Triethyl Phosphite: On heating, it can react via a [4+2] cycloaddition to form a 1,2λ⁵-oxaphospholene derivative.[6]

-

Tris(diethylamino)phosphine: A strong nucleophile that reacts to substitute the ethoxy group, yielding (E)-4-(diethylamino)-1,1,1-trifluoro-3-buten-2-one in good yield.[6]

Other Significant Reactions

-

Wittig Olefination: ETFBO can be converted into 1-ethoxy-3-trifluoromethyl-1,3-butadiene. This resulting diene is a valuable participant in Diels-Alder reactions for constructing trifluoromethyl-substituted aromatic rings.[3]

-

Stetter Reaction: While ETFBO itself is the Michael acceptor, it is first converted to a different α,β-unsaturated trifluoromethyl ketone via an addition-elimination reaction. This new ketone then serves as the acceptor in the thiazolium-catalyzed Stetter reaction to form 1,4-dicarbonyl compounds, which are precursors to furans, pyrroles, and thiophenes.[4][9]

Applications in Synthetic Workflows

ETFBO's versatility makes it a powerful tool in multi-step syntheses of bioactive molecules. A prime example is its role as a precursor for various heterocycles and its application in a synthetic approach towards the drug Celebrex® (celecoxib).[4]

Caption: General synthetic pathways originating from ETFBO to produce key intermediates.

The logical flow often involves an initial addition-elimination to create a new, more complex trifluoromethyl-containing intermediate, which then undergoes cyclization to form the desired heterocyclic core.

Caption: Logical workflow for using ETFBO as a precursor in a Stetter reaction sequence.

Representative Experimental Protocols

The following protocols are generalized representations based on literature descriptions and should be adapted and optimized for specific substrates and laboratory conditions.

Protocol: Synthesis of a Trifluoromethyl-Substituted Pyrazole

This procedure is based on the general reaction of ETFBO with a hydrazine to form a pyrazole ring, a key step in synthesizing many COX-2 inhibitors.[4][8]

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve ETFBO (1.0 eq) in a suitable solvent (e.g., ethanol (B145695) or acetic acid).

-

Addition of Hydrazine: Add the substituted hydrazine hydrochloride (e.g., 4-sulfonamidophenylhydrazine hydrochloride for Celecoxib synthesis) (1.0-1.2 eq) to the solution.

-

Reaction: Heat the mixture to reflux and monitor the reaction by TLC or LC-MS until the starting material is consumed. This may take several hours.

-

Workup: Cool the reaction mixture to room temperature. If a precipitate forms, collect it by filtration. If not, concentrate the solvent under reduced pressure.

-

Purification: The crude product is often purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica (B1680970) gel to yield the pure trifluoromethyl-substituted pyrazole.

Protocol: Synthesis of a β-Substituted Enone via Addition-Elimination

This protocol describes the substitution of the ethoxy group with a nucleophile, such as an amine or thiol, which is often the first step in a longer synthetic sequence.[4][6]

-

Reaction Setup: Dissolve ETFBO (1.0 eq) in an appropriate solvent (e.g., dichloromethane, THF, or ethanol) in a flask at 0 °C or room temperature, depending on nucleophile reactivity.

-

Nucleophile Addition: Add the nucleophile (1.0-1.1 eq) (e.g., morpholine (B109124) or tris(diethylamino)phosphine) dropwise to the stirred solution.

-

Reaction: Allow the reaction to stir at the chosen temperature for 1-4 hours. Monitor the progress by TLC to confirm the disappearance of ETFBO.

-

Workup: Upon completion, remove the solvent under reduced pressure. If necessary, perform an aqueous workup by diluting the residue with an organic solvent (e.g., ethyl acetate) and washing with water and brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. The resulting crude substituted enone can be purified by column chromatography or used directly in the next step.

Conclusion

This compound is a powerful and versatile electrophile in organic synthesis. Its reactivity is dominated by the strong electron-withdrawing nature of the trifluoromethyl group, making it an excellent substrate for a wide range of nucleophilic addition and addition-elimination reactions. This predictable reactivity allows for the strategic construction of complex, fluorine-containing molecules, particularly heterocycles of significant interest to the pharmaceutical and agrochemical industries. A thorough understanding of its reaction mechanisms and scope enables researchers and drug development professionals to leverage ETFBO as a key tool in the creation of novel chemical entities.

References

- 1. innospk.com [innospk.com]

- 2. This compound | C6H7F3O2 | CID 2780395 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 4-Ethoxy-1,1,1-trifluor-3-buten-2-on – Wikipedia [de.wikipedia.org]

- 4. researchgate.net [researchgate.net]

- 5. lookchem.com [lookchem.com]

- 6. researchgate.net [researchgate.net]

- 7. This compound [oakwoodchemical.com]

- 8. Synthesis of novel pyrazole derivatives and neuroprotective effect investigation - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Stetter reaction - Wikipedia [en.wikipedia.org]

An In-depth Technical Guide on the Thermal Stability and Storage of 4-Ethoxy-1,1,1-trifluoro-3-buten-2-one

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the thermal stability and recommended storage conditions for 4-Ethoxy-1,1,1-trifluoro-3-buten-2-one, a key building block in the synthesis of various pharmaceutical and agrochemical compounds. Due to the limited availability of specific experimental stability data for this compound in publicly accessible literature, this guide combines information from safety data sheets, supplier recommendations, and established chemical principles for structurally related molecules. It outlines potential degradation pathways, presents illustrative thermal analysis data, and details robust experimental protocols for conducting thorough stability assessments. The aim is to equip researchers and drug development professionals with the necessary information to handle, store, and analyze this reagent effectively, ensuring its integrity throughout the research and development lifecycle.

Introduction

This compound is a versatile fluorinated enone widely utilized in organic synthesis. Its unique chemical structure, featuring a trifluoromethyl group, a ketone, and a vinyl ether moiety, makes it a valuable precursor for creating complex molecules with enhanced metabolic stability and lipophilicity.[1] However, these same functional groups can also be susceptible to degradation under improper storage and handling conditions. Understanding the thermal stability and degradation profile of this compound is therefore critical for ensuring the reproducibility of synthetic procedures and the quality of the resulting products.

Recommended Storage and Handling

To maintain the purity and reactivity of this compound, several storage and handling precautions should be observed.

| Parameter | Recommendation | Rationale |

| Temperature | Refrigerate at 2°C to 8°C.[1] | Minimizes the rate of potential degradation reactions. |

| Atmosphere | Store under an inert atmosphere (e.g., nitrogen or argon).[2] | The compound is moisture-sensitive and can react with atmospheric oxygen over time.[3] |

| Light | Protect from direct sunlight and strong light sources.[4] | The α,β-unsaturated ketone functionality can be susceptible to photodegradation. |

| Moisture | Keep container tightly closed in a dry place.[4] | The vinyl ether moiety is prone to acid-catalyzed hydrolysis in the presence of water. |

| Stabilizer | Technical grade products may contain stabilizers like Butylated Hydroxytoluene (BHT).[1] | Inhibits radical-mediated degradation pathways. |

| Incompatibilities | Avoid contact with strong oxidizing agents.[2][4] | Can lead to vigorous and potentially hazardous reactions. |

Potential Degradation Pathways

Based on the functional groups present in this compound, several degradation pathways can be postulated. These include hydrolysis, thermal decomposition, and photodegradation.

Hydrolysis

The vinyl ether functional group is known to be labile under acidic conditions, leading to hydrolysis. This reaction would likely proceed via protonation of the double bond followed by the addition of water to yield an unstable hemiacetal, which would then decompose to ethyl formate (B1220265) and trifluoroacetone.

Thermal Decomposition

At elevated temperatures, the molecule may undergo decomposition. Hazardous decomposition products are known to include hydrogen fluoride, carbon monoxide, and carbon dioxide.[2][4][5] The cleavage of the C-CF3 bond is a likely initial step in the thermal degradation of trifluoromethyl ketones.

Representative Thermal Analysis Data

Table 1: Illustrative Thermogravimetric Analysis (TGA) Data

| Temperature (°C) | Weight Loss (%) | Onset of Decomposition (°C) |

| 25-150 | < 1 | > 150 |

| 150-250 | ~95 | ~160 |

| > 250 | > 98 | - |

Table 2: Illustrative Differential Scanning calorimetry (DSC) Data

| Thermal Event | Temperature (°C) | Enthalpy (J/g) |

| Glass Transition (Tg) | Not typically observed (liquid at RT) | - |

| Exothermic Event (Decomposition) | ~175 (onset) | Varies |

Experimental Protocols for Stability Assessment

To rigorously assess the stability of this compound, a forced degradation study coupled with the development of a stability-indicating analytical method is recommended.

Forced Degradation Study Protocol

A forced degradation study is designed to intentionally degrade the sample to identify potential degradation products and pathways.

Methodology:

-

Sample Preparation: Prepare a stock solution of this compound in a suitable solvent such as acetonitrile (B52724) (ACN) at a concentration of approximately 1 mg/mL.

-

Acidic Hydrolysis: Mix the stock solution with 0.1 M hydrochloric acid and heat at 60°C for a specified time (e.g., 2, 4, 8, 24 hours).

-

Alkaline Hydrolysis: Mix the stock solution with 0.1 M sodium hydroxide (B78521) at room temperature for a specified time.

-

Oxidative Degradation: Treat the stock solution with 3% hydrogen peroxide at room temperature.

-

Thermal Degradation: Store the solid compound and the stock solution at an elevated temperature (e.g., 60°C).

-

Photolytic Degradation: Expose the solid compound and the stock solution to light as per ICH Q1B guidelines.

-

Sample Analysis: At each time point, neutralize the acidic and alkaline samples and analyze all stressed samples using a stability-indicating HPLC method.

Stability-Indicating HPLC Method Development

A stability-indicating High-Performance Liquid Chromatography (HPLC) method is crucial for separating the parent compound from its degradation products.

Table 3: Representative HPLC Method Parameters

| Parameter | Condition |

| Column | C18 Reverse Phase (e.g., 4.6 x 150 mm, 5 µm) |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |

| Gradient | 10-90% B over 20 minutes |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30°C |

| Detection | UV at an appropriate wavelength (e.g., 254 nm) and/or Mass Spectrometry |

| Injection Volume | 10 µL |

Method Validation: The developed HPLC method should be validated according to ICH guidelines for specificity, linearity, range, accuracy, precision, and robustness.

Conclusion

While this compound is a stable compound under recommended storage conditions, its reactivity necessitates careful handling to prevent degradation. The primary stability concerns are hydrolysis of the vinyl ether group and potential thermal or photodegradation. By adhering to the storage guidelines outlined in this document and employing rigorous analytical methods such as the forced degradation study and stability-indicating HPLC method described, researchers can ensure the quality and integrity of this important synthetic building block. The provided protocols and illustrative data serve as a robust starting point for establishing in-house stability programs for this compound.

References

- 1. cdnsciencepub.com [cdnsciencepub.com]

- 2. apps.dtic.mil [apps.dtic.mil]

- 3. Photochemical deconjugation of α,β-unsaturated ketones - Journal of the Chemical Society, Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 4. The hydrolysis of ethyl vinyl ether. Part I. Reaction mechanism - Journal of the Chemical Society B: Physical Organic (RSC Publishing) [pubs.rsc.org]

- 5. cdnsciencepub.com [cdnsciencepub.com]

4-Ethoxy-1,1,1-trifluoro-3-buten-2-one as a trifluoromethyl building block

An In-depth Technical Guide to 4-Ethoxy-1,1,1-trifluoro-3-buten-2-one (ETFBO) as a Trifluoromethyl Building Block

Introduction

This compound, commonly referred to as ETFBO, is a highly versatile and reactive fluorinated building block in organic synthesis.[1] Its unique chemical structure, featuring a trifluoromethyl group, a ketone, and a vinylether moiety, makes it a valuable precursor for introducing the trifluoromethyl (CF₃) group into a wide array of organic molecules.[2] The presence of the CF₃ group is of paramount importance in medicinal chemistry and agrochemicals, as it can significantly enhance properties such as metabolic stability, lipophilicity, and binding affinity.[3] This guide provides a comprehensive overview of ETFBO's properties, synthesis, and key applications, with a focus on its utility for researchers, scientists, and drug development professionals.

Physicochemical and Spectroscopic Data

ETFBO is a light yellow, flammable liquid with a molecular formula of C₆H₇F₃O₂.[4][5] It is recognized for its role as a key intermediate in the synthesis of pharmaceuticals and pesticides.[6] Careful handling is required, as it is moisture-sensitive and should be stored in a cool, well-ventilated area.[4][7]

Table 1: Physical and Chemical Properties of ETFBO

| Property | Value | Reference(s) |

| CAS Number | 17129-06-5 | [1] |

| Molecular Formula | C₆H₇F₃O₂ | [1][8] |

| Molecular Weight | 168.11 g/mol | [1][8] |

| Appearance | Light yellow liquid | [5] |

| Density | 1.18 - 1.192 g/cm³ at 25 °C | [4][9] |

| Boiling Point | 51-53 °C at 12 mmHg | [4] |

| Refractive Index (n₂₀/D) | 1.406 | [4][5] |

| Flash Point | 51.67 °C (125 °F) | [9] |

| Purity (typical) | ≥97.0% (GC) | [5] |

| Stabilizer | Typically contains 0.5% BHT | [4] |

Table 2: Spectroscopic Data for ETFBO

| Spectrum Type | Key Features | Reference(s) |

| ¹H NMR | Spectra available in databases. | [7] |

| ¹³C NMR | Spectra available in databases. | [7] |

| FTIR / Raman | Spectra available in databases. | [7] |

| Mass Spectrometry | Spectra available in databases. | [7] |

Synthesis of this compound (ETFBO)

ETFBO is commonly synthesized via the reaction of an ethyl vinyl ether with a trifluoroacetylating agent, such as trifluoroacetic anhydride (B1165640) or trifluoroacetyl chloride.[10][11] The reaction is typically performed in the presence of a base to neutralize the acid generated.

Caption: Synthesis of ETFBO from ethyl vinyl ether.

Experimental Protocol: Synthesis of ETFBO

The following protocol is adapted from a patented method for the synthesis of ETFBO.[12]

-

Reactor Setup: A suitable reactor is charged with ethyl vinyl ether and triethylamine (B128534).

-

Cooling: The reaction vessel is cooled to a temperature between 10 °C and 15 °C with continuous stirring.

-

Addition of Reagent: Trifluoroacetic anhydride is added portion-wise to the stirred mixture. The addition is controlled to maintain the reaction temperature between 30 °C and 40 °C. The molar ratio of ethyl vinyl ether to trifluoroacetic anhydride is typically between 1:1 and 1.5:1, while the molar ratio of triethylamine to trifluoroacetic anhydride is between 1:1 and 1.5:1.[12]

-

Reaction Monitoring: The reaction is allowed to proceed with stirring for approximately 30 minutes after the addition is complete.

-

Work-up: Upon completion, the reaction mixture is quenched with water. The organic layer is separated, washed with water, and dried over an anhydrous drying agent (e.g., magnesium sulfate).

-

Purification: The solvent and any remaining volatile impurities are removed under reduced pressure. The crude product is then purified by vacuum distillation to yield ETFBO as a light yellow liquid. A yield of 83.6% has been reported using trifluoroacetic anhydride and pyridine (B92270) as the base.[10]

Reactivity and Applications as a Trifluoromethyl Building Block

ETFBO's reactivity is dominated by its two electrophilic centers: the carbonyl carbon (C2) and the β-carbon of the enone system (C4). This dual reactivity allows it to react with a wide range of nucleophiles, leading to the formation of diverse molecular scaffolds.

Caption: General reactivity pathways of ETFBO with nucleophiles.

Synthesis of Trifluoromethyl-Substituted Pyrazoles

A standout application of ETFBO is in the synthesis of trifluoromethyl-pyrazoles, a class of heterocycles with significant pharmaceutical relevance in anti-inflammatory and analgesic drugs.[10] The reaction proceeds via a condensation reaction with hydrazine (B178648) or its derivatives, which is a variation of the Knorr pyrazole (B372694) synthesis.

Caption: Workflow for the synthesis of trifluoromethyl-pyrazoles from ETFBO.

This generalized protocol is based on the established Knorr synthesis, adapted for ETFBO.[13]

-

Reaction Setup: In a round-bottom flask, dissolve this compound (1.0 eq) in a suitable solvent such as ethanol (B145695) or acetic acid.

-

Addition of Hydrazine: Add hydrazine hydrate (B1144303) or a substituted hydrazine hydrochloride (1.0-1.2 eq) to the solution at room temperature. If a hydrochloride salt is used, a base like triethylamine may be added.

-

Heating: Heat the reaction mixture to reflux for 2-4 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

-

Isolation: After the reaction is complete, cool the mixture to room temperature. If a precipitate forms, it can be collected by filtration. Alternatively, the solvent can be removed under reduced pressure.

-

Purification: The crude product is purified by recrystallization from a suitable solvent (e.g., ethanol/water) or by column chromatography on silica (B1680970) gel to afford the desired trifluoromethyl-pyrazole.

Thiazolium-Catalyzed Stetter Reaction

ETFBO serves as an excellent Michael acceptor in the Stetter reaction, a powerful carbon-carbon bond-forming reaction that creates 1,4-dicarbonyl compounds.[3] This reaction utilizes an aldehyde and an N-heterocyclic carbene (NHC) catalyst, typically generated from a thiazolium salt, to achieve umpolung (polarity reversal) of the aldehyde.[14][15] The resulting 1,4-dicarbonyls are precursors to important heterocycles like furans and pyrroles.[2][3]

Caption: Catalytic cycle of the Stetter reaction involving ETFBO.

-

Catalyst Generation: A thiazolium salt (e.g., 5-20 mol%) is dissolved in a dry, aprotic solvent (e.g., THF, DMF) under an inert atmosphere (e.g., Nitrogen, Argon). A base (e.g., DBU, K₂CO₃) is added to generate the active N-heterocyclic carbene catalyst.

-

Addition of Reactants: The aldehyde (1.2-1.5 eq) is added to the catalyst mixture, followed by the dropwise addition of ETFBO (1.0 eq).

-

Reaction Conditions: The reaction is stirred at room temperature or slightly elevated temperatures (e.g., 40-60 °C) for 12-24 hours.

-

Work-up: The reaction is quenched with a dilute acid solution (e.g., 1M HCl) and extracted with an organic solvent (e.g., ethyl acetate).

-

Purification: The combined organic layers are washed with brine, dried, and concentrated. The resulting crude 1,4-dicarbonyl compound is purified by column chromatography.

Other Key Reactions

-

With Organometallic Reagents: ETFBO reacts differently depending on the organometallic reagent used. Phenylmagnesium bromide (a Grignard reagent) leads to the substitution of the ethoxy group, whereas organozinc compounds typically result in a 1,2-addition to the carbonyl group.[16]

-

With Phosphorous Nucleophiles: Reactions with various phosphorous nucleophiles have been reported. For instance, triethyl phosphite (B83602) can participate in a [4+2] cycloaddition reaction.[16]

-

As a Protecting Reagent: ETFBO can be used as a protecting reagent in peptide synthesis. It reacts readily with amino acids at room temperature without causing racemization.

Applications in Drug Development

The versatility of ETFBO makes it a cornerstone for synthesizing complex molecules with therapeutic potential.

-

COX-2 Inhibitors: A notable application is in a synthetic approach towards Celecoxib (Celebrex®), a selective COX-2 inhibitor used to treat arthritis and pain.[3] The synthesis involves creating a trifluoromethylated 1,3-dione which then undergoes cyclization to form the core pyrazole structure.[17][18]

-

Farnesyltransferase Inhibitors: ETFBO is also a critical intermediate in the synthesis of farnesyltransferase inhibitors, which are being investigated as potential anti-cancer agents.

-

General Heterocycle Synthesis: Its ability to act as a precursor for trifluoromethyl-substituted thiophenes, furans, and pyrroles makes it broadly applicable for generating novel compound libraries for drug discovery screening.[2][3]

Conclusion

This compound is a powerful and adaptable building block for modern organic synthesis. Its defined reactivity allows for the strategic introduction of the trifluoromethyl group, a key pharmacophore, into a variety of molecular frameworks. From the synthesis of complex heterocycles like pyrazoles to its application in the production of established drugs, ETFBO provides researchers and drug development professionals with a reliable tool for creating novel chemical entities with enhanced biological properties. The detailed protocols and reaction pathways presented in this guide serve as a foundational resource for leveraging the full synthetic potential of this important fluorinated intermediate.

References

- 1. This compound | C6H7F3O2 | CID 2780395 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound (ETFBO), a Versatile Precursor for Trifluoromethyl-Substituted Heteroarenes – QUEST-LFS – Leibniz Universität Hannover [quest-lfs.uni-hannover.de]

- 3. researchgate.net [researchgate.net]

- 4. lookchem.com [lookchem.com]

- 5. innospk.com [innospk.com]

- 6. (3E)-4-Ethoxy-1,1,1-trifluoro-3-buten-2-one | C6H7F3O2 | CID 5709222 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. spectrabase.com [spectrabase.com]

- 8. GSRS [precision.fda.gov]

- 9. This compound, 17129-06-5 [thegoodscentscompany.com]

- 10. Preparation method of 4-alkoxy-1,1,1-trifluoro-3-buten-2-one - Eureka | Patsnap [eureka.patsnap.com]

- 11. CN114956969A - Preparation method of 4-ethoxy-1, 1, 1-trifluoro-3-butene-2-one - Google Patents [patents.google.com]

- 12. WO2021108999A1 - Method for continuous synthesis of this compound - Google Patents [patents.google.com]

- 13. chemhelpasap.com [chemhelpasap.com]

- 14. Stetter reaction - Wikipedia [en.wikipedia.org]

- 15. Stetter_reaction [chemeurope.com]

- 16. researchgate.net [researchgate.net]

- 17. repository.up.ac.za [repository.up.ac.za]

- 18. zenodo.org [zenodo.org]

An In-depth Technical Guide to the Mechanism of Trifluoroacetyl Chloride Addition to Ethyl Vinyl Ether

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical reaction between trifluoroacetyl chloride and ethyl vinyl ether, a crucial transformation for synthesizing valuable fluorinated building blocks in the pharmaceutical and agrochemical industries. The primary product of this reaction is 4-ethoxy-1,1,1-trifluoro-3-buten-2-one (ETFBO), a versatile intermediate for the synthesis of various heterocyclic compounds. This document details the proposed reaction mechanism, summarizes quantitative data, provides experimental protocols based on existing literature, and includes visualizations to elucidate the reaction pathways.

Proposed Reaction Mechanism

Step 1: Nucleophilic Attack and Formation of an Acyl Pyridinium (B92312) Intermediate

In the presence of a base such as pyridine, the highly electrophilic trifluoroacetyl chloride is activated. Pyridine acts as a nucleophilic catalyst, attacking the carbonyl carbon of trifluoroacetyl chloride to form a highly reactive N-trifluoroacetylpyridinium chloride intermediate. This intermediate is a more potent electrophile than trifluoroacetyl chloride itself.

Step 2: Electrophilic Addition to Ethyl Vinyl Ether

The electron-rich double bond of ethyl vinyl ether then acts as a nucleophile, attacking the carbonyl carbon of the N-trifluoroacetylpyridinium intermediate. This results in the formation of a carbocation intermediate, which is stabilized by the adjacent oxygen atom of the ethoxy group.

Step 3: Elimination of Pyridinium and Chloride

The chloride ion, now acting as a base, abstracts a proton from the carbon adjacent to the newly formed quaternary ammonium (B1175870) center. This leads to the elimination of the pyridinium salt and the formation of the final product, this compound, along with pyridinium hydrochloride as a byproduct. The overall reaction is exothermic.

A competing pathway, particularly in the absence of a non-nucleophilic base or under acidic conditions, is the cationic polymerization of the ethyl vinyl ether. Therefore, careful control of reaction conditions is crucial to favor the desired addition reaction.

Visualizing the Reaction Pathway

The following diagrams illustrate the proposed mechanism and a general experimental workflow.

An In-depth Technical Guide to (E)-4-Ethoxy-1,1,1-trifluorobut-3-en-2-one (ETFBO)

For Researchers, Scientists, and Drug Development Professionals

Abstract

(E)-4-Ethoxy-1,1,1-trifluorobut-3-en-2-one, commonly known as ETFBO, is a fluorinated organic compound of significant interest in medicinal chemistry and drug development. Its unique structural features, particularly the trifluoromethyl group, make it a valuable building block for the synthesis of various heterocyclic compounds with potential therapeutic applications. This technical guide provides a comprehensive overview of the physical and chemical characteristics of ETFBO, detailed experimental protocols for its synthesis and key reactions, and visualizations of relevant chemical pathways.

Physical and Chemical Characteristics

ETFBO is a colorless to light yellow liquid with a mild, characteristic odor.[1] It is a versatile synthetic intermediate due to its combination of an α,β-unsaturated ketone system and a trifluoromethyl group. Below is a summary of its key physical and chemical properties.

| Property | Value | Source(s) |

| Molecular Formula | C₆H₇F₃O₂ | [1][2][3] |

| Molecular Weight | 168.11 g/mol | [1][2][3] |

| CAS Number | 59938-06-6 (for the (E)-isomer) | [2][3] |

| Appearance | Colorless to pale yellow liquid | [1] |

| Boiling Point | 51-53 °C at 12 mmHg104.7 °C at 760 mmHg | [1][4] |

| Density | 1.18 g/mL at 25 °C | [1][4] |

| Refractive Index (n²⁰/D) | 1.406 | [1][4] |

| Flash Point | 52 °C (125.6 °F) - closed cup | [4] |

| Vapor Pressure | 0.00541 mmHg at 25 °C | |

| Solubility | Soluble in most common organic solvents (e.g., dichloromethane, ethyl acetate, THF, acetone). Sparingly soluble in water. | [2] |

| Stability | Store in a cool, dry, dark place. May be sensitive to strong acids, bases, and oxidizing agents. Handle under an inert atmosphere for prolonged storage. Often stabilized with BHT. | [2][4] |

Experimental Protocols

Synthesis of (E)-4-Ethoxy-1,1,1-trifluorobut-3-en-2-one (ETFBO)

The synthesis of ETFBO is typically achieved through the acylation of ethyl vinyl ether with a trifluoroacetylating agent, such as trifluoroacetyl chloride or trifluoroacetic anhydride, often in the presence of a base to neutralize the generated acid.

Materials:

-

Ethyl vinyl ether

-

Trifluoroacetyl chloride or Trifluoroacetic anhydride

-

Pyridine or another suitable base

-

Anhydrous organic solvent (e.g., dichloromethane, toluene)

Procedure:

-

In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under an inert atmosphere (e.g., nitrogen or argon), dissolve ethyl vinyl ether in the chosen anhydrous solvent.

-

Cool the solution to 0 °C using an ice bath.

-

Slowly add the trifluoroacetylating agent (trifluoroacetyl chloride or trifluoroacetic anhydride) to the stirred solution via the dropping funnel.

-

After the addition is complete, add the base (e.g., pyridine) dropwise to the reaction mixture while maintaining the temperature at 0 °C.

-

Allow the reaction mixture to warm to room temperature and stir for several hours until the reaction is complete (monitored by TLC or GC).

-

Quench the reaction by the slow addition of water.

-

Separate the organic layer, and extract the aqueous layer with the organic solvent.

-

Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

-

Filter the mixture and concentrate the filtrate under reduced pressure.

-

Purify the crude product by vacuum distillation to yield pure (E)-4-Ethoxy-1,1,1-trifluorobut-3-en-2-one.

Synthesis of a Trifluoromethyl-Substituted Pyrazole (B372694) from ETFBO

ETFBO is a key precursor for the synthesis of trifluoromethyl-substituted pyrazoles, which are important scaffolds in many pharmaceuticals. The synthesis involves the condensation of ETFBO with a hydrazine (B178648) derivative.

Materials:

-

(E)-4-Ethoxy-1,1,1-trifluorobut-3-en-2-one (ETFBO)

-

Aryl or alkyl hydrazine (e.g., phenylhydrazine)

-

Ethanol or another suitable protic solvent

-

Catalytic amount of acid (optional, depending on the hydrazine salt used)

Procedure:

-

In a round-bottom flask, dissolve ETFBO in ethanol.

-

Add the hydrazine derivative to the solution. If using a hydrazine salt (e.g., hydrochloride), a base may be needed to liberate the free hydrazine.

-

Heat the reaction mixture to reflux and monitor the reaction progress by TLC.

-

Upon completion, cool the reaction mixture to room temperature.

-

If a precipitate forms, collect the solid by filtration. If not, remove the solvent under reduced pressure.

-

The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica (B1680970) gel to afford the desired trifluoromethyl-substituted pyrazole.

Mandatory Visualizations

Caption: Workflow for the synthesis of ETFBO.

Caption: Synthesis of a trifluoromethyl-substituted pyrazole from ETFBO.

Role in Drug Development

ETFBO serves as a crucial building block in the synthesis of pharmacologically active molecules. The incorporation of a trifluoromethyl group can significantly enhance the metabolic stability, lipophilicity, and binding affinity of a drug candidate.[2]

A notable example of the application of a trifluoromethyl-containing building block similar to ETFBO is in the synthesis of Celecoxib, a nonsteroidal anti-inflammatory drug (NSAID).[5][6] The synthesis involves the condensation of a trifluoromethyl β-diketone with a substituted hydrazine. While direct use of ETFBO to form the diketone precursor for Celecoxib is a plausible synthetic route, established syntheses often utilize ethyl trifluoroacetate.[6] The general principle of using a trifluoromethyl synthon, however, remains a cornerstone of the synthesis of such drugs.

The reactivity of ETFBO at both the carbonyl group and the β-position of the enone system allows for a variety of chemical transformations, making it a versatile tool for generating molecular diversity in drug discovery programs. Its reactions with various nucleophiles, including amines, thiols, and carbanions, provide access to a wide range of trifluoromethylated heterocyclic and carbocyclic structures.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. BiblioMed.org - Fulltext article Viewer [bibliomed.org]

- 4. researchgate.net [researchgate.net]

- 5. innospk.com [innospk.com]

- 6. Trifluoromethylated Pyrazoles via Sequential (3 + 2)-Cycloaddition of Fluorinated Nitrile Imines with Chalcones and Solvent-Dependent Deacylative Oxidation Reactions - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to 4-Ethoxy-1,1,1-trifluoro-3-buten-2-one: Commercial Availability, Synthesis Applications, and Biological Relevance

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 4-Ethoxy-1,1,1-trifluoro-3-buten-2-one, a key fluorinated building block in organic synthesis. The document details its commercial availability and lists prominent suppliers. Key physicochemical properties are summarized for easy reference. The guide delves into the significant applications of this compound in the synthesis of high-value molecules, particularly trifluoromethyl-substituted pyrazoles and the selective COX-2 inhibitor, Celecoxib. Detailed experimental protocols for these syntheses are provided. Furthermore, the guide explores the relevance of this compound in the development of farnesyltransferase inhibitors, a critical area in cancer research. To contextualize its importance in drug development, the signaling pathways for Cyclooxygenase-2 (COX-2) and Farnesyltransferase are visually represented.

Commercial Availability and Suppliers

This compound is readily available from a variety of chemical suppliers catering to research and bulk manufacturing needs. The technical grade of the compound is commonly offered, often stabilized with BHT (Butylated hydroxytoluene).[1] When sourcing this chemical, it is advisable to request a certificate of analysis to confirm purity and stabilizer content.

Key Suppliers Include:

-

Sigma-Aldrich (Merck): A major global supplier of research chemicals, offering technical grade this compound.[1]

-

Fisher Scientific (Thermo Fisher Scientific): Provides this compound, often under the Acros Organics brand, suitable for laboratory use.[2][3]

-

TCI Chemicals: A well-established supplier of organic chemicals, listing the compound with specifications and safety data.

-

Oakwood Chemical: Offers this building block for organic synthesis applications.

-

Hangzhou Keying Chem Co., Ltd.: A China-based manufacturer and supplier.[4]

-

Xiamen Hisunny Chemical Co., Ltd: Another supplier based in China.[5]

Physicochemical Properties

A summary of the key quantitative data for this compound is presented in the table below for easy comparison and reference.

| Property | Value | Reference |

| CAS Number | 17129-06-5 | [4] |

| Molecular Formula | C₆H₇F₃O₂ | [6] |

| Molecular Weight | 168.11 g/mol | [4] |

| Appearance | Light yellow transparent liquid | [6] |

| Boiling Point | 51-53 °C at 12 mmHg | [1][4] |

| Density | 1.18 g/mL at 25 °C | [1][4][6] |

| Refractive Index (n20/D) | 1.406 | [1][4][6] |

| Flash Point | 125 °F (51.7 °C) | [6] |

| Storage Temperature | 2-8°C | [1][4] |

| Purity (Assay by GC) | ≥97.0% | [6] |

Applications in Organic Synthesis

This compound is a versatile precursor for synthesizing complex molecules, particularly in the pharmaceutical and agrochemical industries.[6] Its trifluoromethyl group enhances the lipophilicity and metabolic stability of resulting compounds, making them more effective in biological systems.[6]

Synthesis of Trifluoromethyl-Substituted Pyrazoles

This compound is a key starting material for the synthesis of trifluoromethyl-substituted pyrazoles, a class of heterocyclic compounds with significant anti-inflammatory, analgesic, and antipyretic properties.[6]

A common method involves the condensation of this compound with a hydrazine (B178648) derivative. The following is a generalized protocol that may require optimization based on the specific hydrazine used.

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve this compound (1 equivalent) in a suitable solvent such as ethanol (B145695) or acetic acid.

-

Addition of Hydrazine: Add the desired hydrazine derivative (1 to 1.2 equivalents) to the solution.

-

Reaction Conditions: The reaction mixture is typically heated to reflux and monitored by thin-layer chromatography (TLC) until the starting material is consumed.

-

Work-up: Upon completion, the reaction mixture is cooled to room temperature. The solvent is removed under reduced pressure. The residue is then taken up in an organic solvent like ethyl acetate (B1210297) and washed with water and brine.

-

Purification: The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated. The crude product is then purified by column chromatography on silica (B1680970) gel to afford the desired trifluoromethyl-substituted pyrazole.

Synthesis of Celecoxib (A Selective COX-2 Inhibitor)

A significant application of this compound is in a synthetic approach towards the nonsteroidal anti-inflammatory drug (NSAID) Celebrex® (celecoxib).[6] The synthesis involves a key step of reacting a derivative of this compound with a sulfonamide.

This protocol outlines the synthesis of a key intermediate for Celecoxib, adapted from literature procedures.

-

Formation of the Dione (B5365651) Intermediate: A Claisen condensation is performed between 4-methylacetophenone and an ethyl trifluoroacetate (B77799) to yield 4,4,4-trifluoro-1-(4-methylphenyl)-butane-1,3-dione.

-

Cyclization to form the Pyrazole Ring: The resulting dione is then reacted with 4-sulfamoylphenylhydrazine hydrochloride in a suitable solvent like ethanol. The mixture is heated to reflux for several hours.

-

Work-up and Purification: After cooling, the product crystallizes out of the solution. The solid is collected by filtration, washed with a cold solvent, and can be further purified by recrystallization to yield the Celecoxib precursor.

Role in the Synthesis of Farnesyltransferase Inhibitors

This compound is also a valuable building block in the synthesis of farnesyltransferase inhibitors, which are a key target in cancer research.[6] These inhibitors disrupt the function of the farnesyltransferase enzyme, which is involved in modifying proteins that can contribute to cancer cell growth.[6] The unique structure of this compound facilitates the creation of potent inhibitors with improved bioavailability.[6]

Mandatory Visualizations

Signaling Pathways

The following diagrams illustrate the signaling pathways relevant to the drug development applications of this compound derivatives.

Caption: COX-2 Signaling Pathway and Inhibition by Celecoxib.

Caption: Farnesyltransferase Signaling Pathway and Inhibition.

Experimental Workflows

The following diagrams illustrate the logical flow of the synthetic procedures described in this guide.

Caption: Workflow for Trifluoromethyl-Substituted Pyrazole Synthesis.

Caption: Workflow for Celecoxib Precursor Synthesis.

Safety and Handling

This compound is a flammable liquid and vapor. It is harmful if swallowed and may cause skin irritation. It is important to handle this chemical in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat. Keep away from heat, sparks, and open flames. Store in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents. For detailed safety information, always refer to the Safety Data Sheet (SDS) provided by the supplier.

Conclusion

This compound is a commercially accessible and highly valuable fluorinated building block with significant applications in the synthesis of pharmaceutically relevant compounds. Its utility in creating trifluoromethyl-substituted pyrazoles and its role in the synthesis of the COX-2 inhibitor Celecoxib highlight its importance in drug discovery and development. The connection to farnesyltransferase inhibitors further underscores its potential in oncology research. This guide provides a foundational understanding of its properties, suppliers, and synthetic applications, intended to support researchers and scientists in leveraging this versatile compound in their work.

References

- 1. A Facile Method for the Synthesis of Thiazolium Salts Using P2S5-Py2 Complex and Their Application in Intermolecular Stetter Reactions [harvest.usask.ca]

- 2. Recent Advances in the N-Heterocyclic Carbene (NHC)-Organocatalyzed Stetter Reaction and Related Chemistry | Semantic Scholar [semanticscholar.org]

- 3. Diastereoselective syntheses of new analogues of the farnesyltransferase inhibitor RPR 130401 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Stetter Reaction [organic-chemistry.org]

- 5. Bio-inspired NHC-organocatalyzed Stetter reaction in aqueous conditions - RSC Advances (RSC Publishing) DOI:10.1039/D0RA08326G [pubs.rsc.org]

- 6. repository.ias.ac.in [repository.ias.ac.in]

An In-depth Technical Guide to the Safe Handling of 4-Ethoxy-1,1,1-trifluoro-3-buten-2-one

For Researchers, Scientists, and Drug Development Professionals